

An In-depth Technical Guide to 2-Piperidinonicotinic Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: *2-Piperidinonicotinic acid*

Cat. No.: *B1351087*

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Abstract

2-Piperidinonicotinic acid, a hybrid molecule incorporating both a piperidine and a nicotinic acid moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery. Its structural features suggest potential applications as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, structural characteristics, and a plausible synthetic route for **2-Piperidinonicotinic acid**. While specific experimental spectral data for this compound is not readily available in the public domain, this guide infers expected spectroscopic characteristics based on analogous structures. Furthermore, potential avenues for biological investigation are discussed in the context of the known activities of related nicotinic acid and piperidine derivatives.

Chemical Properties and Structure

2-Piperidinonicotinic acid, also known as 2-(Piperidin-1-yl)pyridine-3-carboxylic acid, is a heterocyclic compound with the chemical formula $C_{11}H_{14}N_2O_2$.^{[1][2]} It possesses a molecular weight of 206.24 g/mol.^[2] The structure features a nicotinic acid core where the hydrogen at the 2-position is substituted with a piperidine ring.

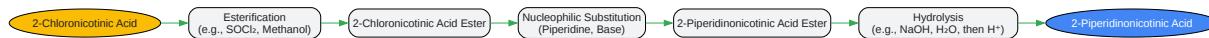
Table 1: Physicochemical Properties of **2-Piperidinonicotinic Acid**

Property	Value	Reference
CAS Number	78253-61-9	[1][2]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	[1][2]
Molecular Weight	206.24 g/mol	[2]
Melting Point	102-104 °C	[1]
IUPAC Name	2-(piperidin-1-yl)pyridine-3-carboxylic acid	[2]
Synonyms	2-Piperidinonicotinic acid, 2-(Piperidin-1-yl)nicotinic acid, 1-(3-Carboxypyridin-2-yl)piperidine	[1]

Synthesis

A likely synthetic pathway to **2-Piperidinonicotinic acid** involves a nucleophilic aromatic substitution reaction. This approach would utilize a 2-halonicotinic acid derivative, such as 2-chloronicotinic acid, as the starting material, which is commercially available. The halogen at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.

The synthesis can be envisioned in a two-step process if starting from the acid, or a single step if starting from the corresponding ester. The general workflow is depicted in the diagram below.



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Caption: Proposed synthetic workflow for **2-Piperidinonicotinic acid**.

Experimental Protocol: Synthesis of 2-Piperidinonicotinic Acid

The following is a generalized experimental protocol based on analogous syntheses of similar compounds.

Step 1: Esterification of 2-Chloronicotinic Acid (Optional, but recommended for improved solubility and reactivity)

- To a solution of 2-chloronicotinic acid in a suitable alcohol (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid) or a chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 2-chloronicotinate ester.

Step 2: Nucleophilic Aromatic Substitution

- Dissolve the 2-chloronicotinate ester in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
- Add an excess of piperidine and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution.
- Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature and pour it into water.

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude 2-piperidinonicotinate ester.

Step 3: Hydrolysis

- Dissolve the crude 2-piperidinonicotinate ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
- Heat the mixture to reflux for several hours until the ester is fully hydrolyzed (monitored by TLC).
- Cool the reaction mixture and remove the alcohol under reduced pressure.
- Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5 to precipitate the product.
- Collect the solid by filtration, wash with cold water, and dry under vacuum to yield **2-Piperidinonicotinic acid**.

Spectroscopic Characterization (Predicted)

While experimental spectra for **2-Piperidinonicotinic acid** are not readily available, its ¹H NMR, ¹³C NMR, IR, and Mass spectra can be predicted based on its structural components.

Table 2: Predicted Spectroscopic Data for **2-Piperidinonicotinic Acid**

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons of the pyridine ring (3H, likely in the range of δ 7.0-8.5 ppm).- Protons on the piperidine ring adjacent to the nitrogen (4H, likely in the range of δ 3.0-3.5 ppm).- Other protons of the piperidine ring (6H, likely in the range of δ 1.5-2.0 ppm).- A broad singlet for the carboxylic acid proton (1H, likely δ > 10 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon of the carboxylic acid (likely in the range of δ 165-175 ppm).- Aromatic carbons of the pyridine ring (5 carbons, likely in the range of δ 120-160 ppm).- Carbons of the piperidine ring (5 carbons, likely in the range of δ 20-55 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm^{-1}).- A C=O stretch from the carboxylic acid (approx. 1700-1725 cm^{-1}).- C-N stretching vibrations (approx. 1250-1350 cm^{-1}).- Aromatic C=C and C=N stretching vibrations (approx. 1400-1600 cm^{-1}).
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the molecular weight (206.24 g/mol).- Fragmentation patterns corresponding to the loss of the carboxyl group, and cleavage of the piperidine ring.

Potential Biological Activity and Applications

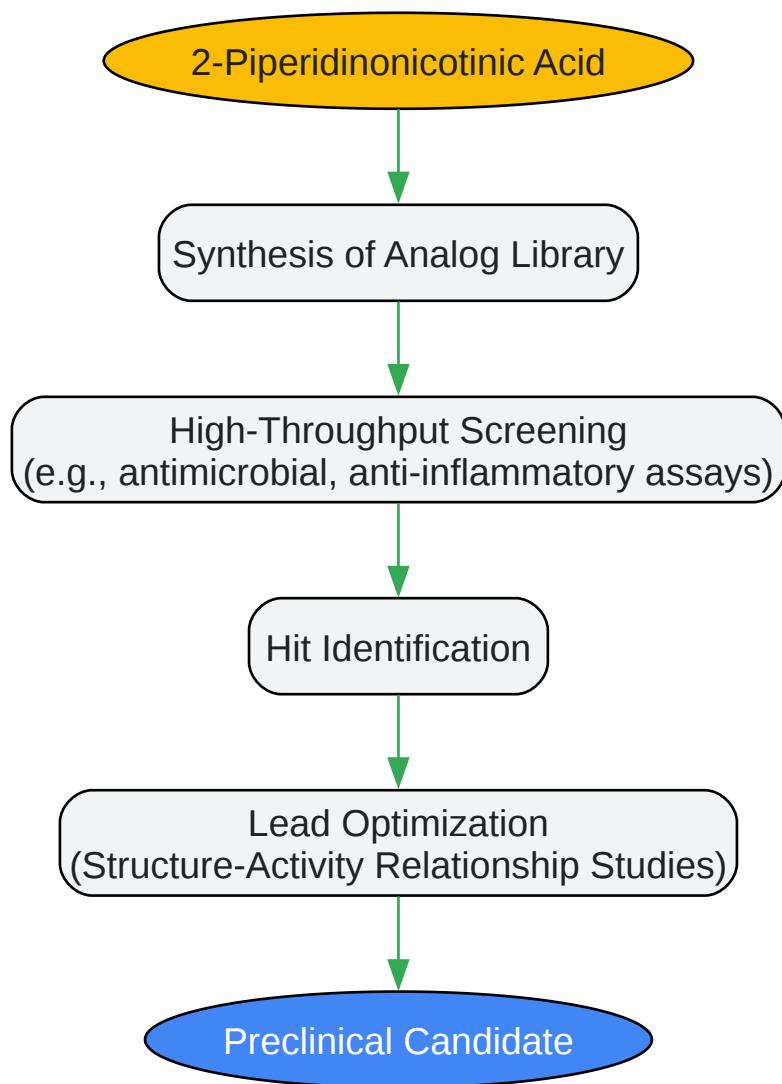
The biological profile of **2-Piperidinonicotinic acid** has not been extensively reported. However, the presence of both the nicotinic acid and piperidine scaffolds suggests several potential areas for investigation.

- Nicotinic Acid Derivatives: Nicotinic acid (Vitamin B3) and its derivatives are known to have various biological activities, including lipid-lowering effects and acting as ligands for nicotinic

acid receptors. Some derivatives have shown antimicrobial and anti-inflammatory properties.

- **Piperidine Derivatives:** The piperidine ring is a common motif in many pharmaceuticals and natural products, exhibiting a wide range of biological activities, including CNS, cardiovascular, and antimicrobial effects.

Given these precedents, **2-Piperidinonicotinic acid** could be a valuable starting point for the development of novel compounds with potential therapeutic applications. A logical workflow for investigating its potential is outlined below.



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Caption: Hypothetical drug discovery workflow for **2-Piperidinonicotinic acid**.

Conclusion

2-Piperidinonicotinic acid is a readily accessible compound with a chemical structure that holds promise for applications in drug discovery and materials science. This guide has provided a summary of its known chemical properties and a detailed, plausible protocol for its synthesis. While a full experimental characterization is pending, the predicted spectroscopic data offers a baseline for future analytical work. The exploration of the biological activities of this molecule and its derivatives represents a fertile ground for future research endeavors.

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References

- 1. lookchem.com [lookchem.com]
- 2. 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | C11H14N2O2 | CID 2794673 - PubChem [pubchem.ncbi.nlm.nih.gov]
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